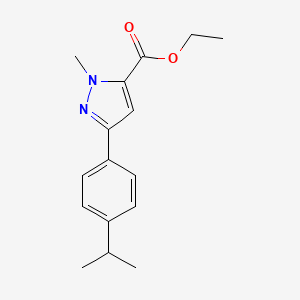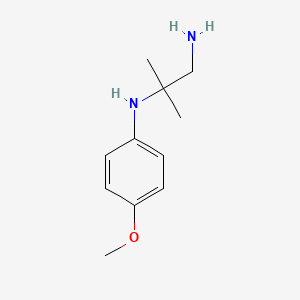
2-N-(4-methoxyphenyl)-2-methylpropane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-N-(4-methoxyphenyl)-2-methylpropane-1,2-diamine is an organic compound that belongs to the class of secondary amines It features a 4-methoxyphenyl group attached to a propane-1,2-diamine backbone, with a methyl group at the second carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-(4-methoxyphenyl)-2-methylpropane-1,2-diamine can be achieved through several methods. One common approach involves the reduction of nitriles or amides in the presence of catalysts such as lithium aluminum hydride or sodium borohydride. For instance, the reduction of 4-methoxyphenylacetonitrile with lithium aluminum hydride in anhydrous ether can yield the desired diamine .
Another method involves the alkylation of primary amines with alkyl halides. For example, 4-methoxyphenylamine can be reacted with 2-chloro-2-methylpropane in the presence of a base like potassium carbonate to form this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction reactions using efficient and cost-effective reducing agents. The choice of solvent, temperature, and pressure conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-N-(4-methoxyphenyl)-2-methylpropane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Further reduction can yield secondary or tertiary amines, depending on the reducing agent and conditions used.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.
Major Products
Oxidation: Corresponding imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Applications De Recherche Scientifique
2-N-(4-methoxyphenyl)-2-methylpropane-1,2-diamine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential neuroprotective and anti-inflammatory properties.
Material Science: The compound is explored for its potential use in the development of novel polymers and materials with specific electronic properties.
Biological Studies: It serves as a model compound in studies investigating the interaction of amines with biological macromolecules.
Mécanisme D'action
The mechanism of action of 2-N-(4-methoxyphenyl)-2-methylpropane-1,2-diamine involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting enzymes or receptors involved in inflammatory pathways. For example, it can inhibit the activity of enzymes like nitric oxide synthase, thereby reducing the production of inflammatory mediators .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
2-N-(4-methoxyphenyl)-2-methylpropane-1,2-diamine is unique due to its specific structural features, such as the presence of both a methoxy group and a diamine backbone. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H18N2O |
|---|---|
Poids moléculaire |
194.27 g/mol |
Nom IUPAC |
2-N-(4-methoxyphenyl)-2-methylpropane-1,2-diamine |
InChI |
InChI=1S/C11H18N2O/c1-11(2,8-12)13-9-4-6-10(14-3)7-5-9/h4-7,13H,8,12H2,1-3H3 |
Clé InChI |
LWPOAITWSQODLI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CN)NC1=CC=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(Piperidin-1-yl)thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13882000.png)

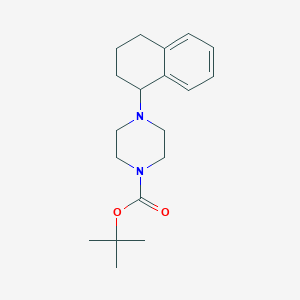
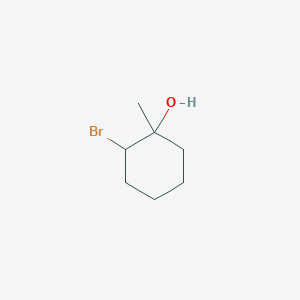
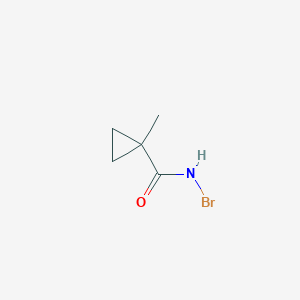

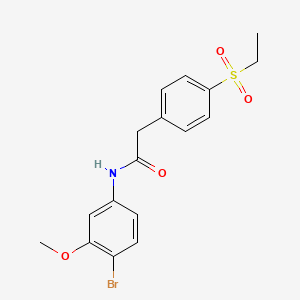
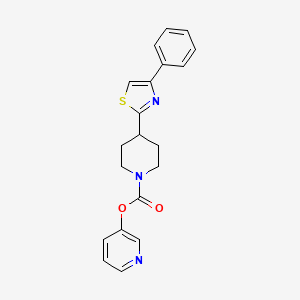
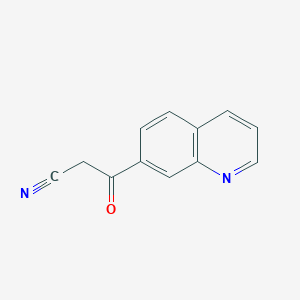
![[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methanol](/img/structure/B13882055.png)
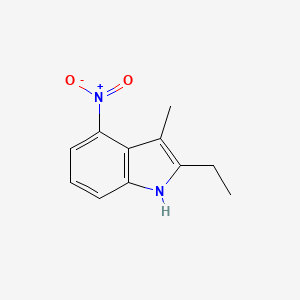
![4-[Hydroxy(pyridin-3-yl)methyl]benzonitrile](/img/structure/B13882060.png)
